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Compound of Interest

Compound Name: Bromofumaric acid

CAS No.: 644-80-4

Cat. No.: B1361242

Get Quote

Executive Summary
Bromofumaric acid ((E)-2-bromo-2-butenedioic acid) acts as a critical electrophilic scaffold in

medicinal chemistry and metabolic research. Its physicochemical behavior is defined by a

distinct acidity profile derived from the interplay between the electron-withdrawing bromine

substituent and its specific trans-geometry.

This guide provides a definitive analysis of the acidity constants (pKa) of bromofumaric acid,

contrasting them with its cis-isomer (bromomaleic acid) and parent compound (fumaric acid). It

details the mechanistic drivers of its acidity, provides a validated potentiometric protocol for pKa

determination, and outlines its utility as a covalent warhead in drug development.

Key Data Points:

: 1.46 (Strongly acidic due to -I effect of Br)

: 3.57 (Moderately acidic; lacks intramolecular H-bonding stabilization)

Quantitative Acidity Profile

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1361242?utm_src=pdf-interest
https://www.benchchem.com/product/b1361242?utm_src=pdf-body
https://www.benchchem.com/product/b1361242?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The acidity of bromofumaric acid must be understood in the context of its structural analogs.

The introduction of a halogen atom significantly alters the ionization landscape compared to the

unsubstituted fumaric acid.

Table 1: Comparative pKa Values of Butenedioic Acid
Derivatives
Data synthesized from standard physicochemical compilations [1, 2].
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*IMHB: Intramolecular Hydrogen Bond

Structural Visualization
The following diagram illustrates the structural relationship and the ionization pathway.
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Figure 1: Stepwise dissociation of bromofumaric acid. The red arrows indicate proton loss

events governed by the stated pKa values.

Mechanistic Analysis of Acidity
The Inductive Effect (Lowering )
Bromofumaric acid (

) is approximately 36 times more acidic than fumaric acid (

) at the first ionization step. This is driven by the Inductive Effect (-I) of the bromine atom.
Bromine is highly electronegative (

), pulling electron density through the

-bond framework. This stabilizes the developing negative charge on the carboxylate anion
formed after the first proton loss, making dissociation energetically favorable.

Stereochemical Control (The Anomaly)
A critical distinction exists between the trans (fumaric) and cis (maleic) series.

Bromomaleic Acid (Cis): After the first ionization, the cis-geometry allows the mono-anion to

form a strong Intramolecular Hydrogen Bond (IMHB) between the carboxylate (

) and the remaining carboxylic acid (

). This "locks" the second proton, making it significantly harder to remove (

).

Bromofumaric Acid (Trans): The rigid double bond holds the two carboxyl groups on

opposite sides, preventing IMHB formation. The mono-anion is not stabilized by H-bonding,

and the electrostatic repulsion between the two carboxyl groups (though reduced by

distance) facilitates the release of the second proton. Consequently,

(3.57) is lower than that of the cis-isomer.[1]
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Experimental Protocol: Potentiometric
Determination
To empirically validate these values in a laboratory setting, a precise potentiometric titration is

required. This protocol ensures self-validation through ionic strength control and carbonate

exclusion.

Materials
Analyte: Bromofumaric acid (>98% purity), dried in a desiccator.

Titrant: 0.1 M NaOH (standardized against KHP).

Solvent: Carbonate-free deionized water (degassed), adjusted to ionic strength

with KCl or

.

Instrumentation: Potentiometer with a combined glass electrode (calibrated at pH 4.01, 7.00,

10.01).

Workflow Diagram
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Figure 2: Potentiometric titration workflow for dicarboxylic acids.

Step-by-Step Methodology
System Calibration: Calibrate the pH meter slope using standard buffers. Ensure the

electrode response is

.

Sample Preparation: Accurately weigh

of bromofumaric acid. Dissolve in

of

solution.

Inert Atmosphere: Blanket the solution with nitrogen or argon gas to prevent atmospheric

(which forms carbonic acid) from skewing the high-pH data.

Titration: Add standardized NaOH in small increments (

). Allow stability criteria (

) to be met before recording each point.

Data Processing:

Plot pH vs. Volume of NaOH.

Identify inflection points using the first derivative (

).

Use the Henderson-Hasselbalch equation at the half-neutralization points (

eq and

eq) to estimate

and
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. For high precision, use non-linear least squares regression (e.g., Hyperquad software).

Applications in Drug Discovery
Bromofumaric acid is not merely a pH standard; its acidity and reactivity profile make it a

valuable tool in medicinal chemistry.

Covalent Inhibition (Michael Acceptor)
The electron-withdrawing bromine atom activates the double bond towards nucleophilic attack.

At physiological pH (

), bromofumaric acid exists primarily as the di-anion. However, the electron deficiency allows
it to act as a Michael Acceptor.

Target: Cysteine residues in proteins.

Mechanism: A specific cysteine thiol can attack the

-carbon (relative to the Br), leading to irreversible covalent modification. This is used to probe
active sites or inhibit enzymes requiring conformational mobility [3, 4].

Bioisostere for Fumarate Drugs
Dimethyl fumarate (DMF) is an approved treatment for Multiple Sclerosis.[2][3] Bromofumaric

esters are investigated as halogenated analogs. The presence of Br can:

Increase lipophilicity (

), improving membrane permeability.

Block metabolic degradation pathways (e.g., preventing oxidation at the double bond).

Alter the electrophilicity profile for Nrf2 pathway activation [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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